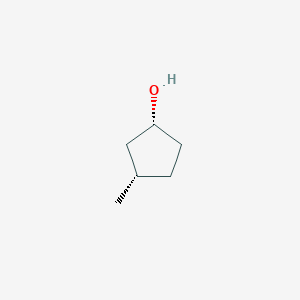

(1R,3S)-3-methylcyclopentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(1R,3S)-3-methylcyclopentan-1-ol |

InChI |

InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

VEALHWXMCIRWGC-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](C1)O |

Canonical SMILES |

CC1CCC(C1)O |

Origin of Product |

United States |

Synthesis of 1r,3s 3 Methylcyclopentan 1 Ol

The stereoselective synthesis of (1R,3S)-3-methylcyclopentan-1-ol presents a notable challenge due to the need to control the relative and absolute stereochemistry of two stereocenters on a five-membered ring. Several general strategies can be envisaged for its preparation.

One common approach involves the catalytic hydrogenation of 3-methylcyclopentanone. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, with some methods favoring the formation of the cis-isomer. Subsequent enzymatic resolution or chiral chromatography can then be employed to separate the racemic cis-3-methylcyclopentanol into its individual enantiomers, (1R,3S) and (1S,3R).

Another strategy involves the stereospecific ring-opening of a suitable epoxide. For instance, the reduction of a chiral 3-methylcyclopentene (B105217) oxide could potentially yield the desired alcohol with a defined stereochemistry.

Furthermore, methods starting from a chiral pool, such as a naturally occurring chiral molecule, can be designed to construct the cyclopentane (B165970) ring with the desired stereocenters already in place.

A plausible synthetic route could also involve a nucleophilic substitution reaction. For example, an S\textsubscript{N}2 reaction of a suitable leaving group on a cyclopentyl ring with a hydroxide (B78521) nucleophile can proceed with inversion of stereochemistry. Starting with a precursor of the opposite configuration at the carbon bearing the leaving group could lead to the desired (1R,3S) product.

Physical and Chemical Properties

(1R,3S)-3-methylcyclopentan-1-ol is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 149-150 °C |

| Density | 0.91 g/mL at 25 °C |

| Refractive Index | n20/D 1.446 |

These properties are characteristic of a small, cyclic alcohol. The presence of the hydroxyl group allows for hydrogen bonding, which results in a relatively high boiling point compared to an alkane of similar molecular weight. It is expected to be soluble in common organic solvents.

Stereochemistry and Chiroptical Properties

The stereochemistry of (1R,3S)-3-methylcyclopentan-1-ol is defined by the "R" configuration at the carbon atom bearing the hydroxyl group (C1) and the "S" configuration at the carbon atom bearing the methyl group (C3). This arrangement results in a cis relationship between the hydroxyl and methyl groups, meaning they are on the same face of the cyclopentane (B165970) ring.

1r,3s 3 Methylcyclopentan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Strategic Precursor in Natural Product Total Synthesis

The cyclopentane (B165970) ring is a common motif in a wide array of natural products, many of which exhibit significant biological activity. Chiral building blocks like (1R,3S)-3-methylcyclopentan-1-ol and its derivatives are instrumental in accessing these molecules in an enantiomerically pure form. The defined stereochemistry of the building block allows for a more controlled and efficient synthetic route, minimizing the need for challenging chiral separations later in the sequence.

Synthesis of Bioactive Analogues Incorporating Methylcyclopentanol Scaffolds

The methylcyclopentanol scaffold is a key feature in various bioactive molecules. Its derivatives serve as crucial precursors in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene (B43876) moiety. bohrium.com These analogues often exhibit potent antiviral and anticancer properties due to their increased stability against enzymatic degradation. bohrium.com

For instance, the synthesis of analogues of the antiviral agent Ribavirin has been explored using carbobicyclic cores derived from cyclopentane structures. biorxiv.org The development of a focused library of these analogues relies on the rapid construction of the chiral core, demonstrating the strategic importance of such building blocks. biorxiv.org Although many routes to these molecules exist, the use of a pre-formed chiral cyclopentane unit simplifies the stereochemical challenges involved. Research into the synthesis of various carbocyclic nucleoside analogues has utilized chiral cyclopentenyl or cyclopentyl precursors to generate compounds tested for activity against viruses like HIV and other DNA and RNA viruses. bohrium.comnih.govkuleuven.be

Enantioselective Routes to Natural Products Utilizing this compound Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Utilizing a chiral building block from the "chiral pool" is a highly effective strategy. nih.gov Derivatives of this compound, particularly chiral cyclopentenones, are key intermediates in the asymmetric synthesis of complex natural products like prostaglandins (B1171923) and prostanoids. acs.orgacs.org

The general value of chiral cyclopentenones is highlighted in numerous synthetic strategies. These intermediates can be prepared through various methods, including the enzymatic resolution of hydroxylated cyclopentenones, which provides access to enantiopure precursors for prostanoids and carbocyclic nucleosides. acs.org The synthesis of these complex targets often involves the functionalization of a pre-existing chiral cyclopentenone unit, underscoring the value of having such building blocks readily available. acs.orgacs.org

Intermediate in the Synthesis of Chiral Pharmaceutical and Agrochemical Intermediates

The precise three-dimensional structure of a molecule is critical for its biological function, making chiral intermediates indispensable in the pharmaceutical and agrochemical industries. The (1R,3S)-3-substituted-cyclopentanol framework is a privileged structure found in several active pharmaceutical ingredients (APIs).

A prominent example is the role of a closely related derivative, (1R,3S)-3-aminocyclopentanol, as a key chiral intermediate in the synthesis of Bictegravir. google.comgoogle.com Bictegravir is a potent integrase inhibitor used for the treatment of HIV-1 infection. tandfonline.comleadpharmaceutical.com The synthesis of this complex drug relies on the availability of (1R,3S)-3-aminocyclopentanol in high optical purity. google.comgoogle.com Several patented synthetic routes have been developed specifically for this intermediate, highlighting its industrial importance. google.comgoogle.comvolsenchem.com These routes often begin with a cycloaddition reaction to establish the core bicyclic structure, which is then resolved and elaborated to yield the desired aminocyclopentanol. google.com

The table below summarizes key intermediates derived from the chiral cyclopentane scaffold and their pharmaceutical applications.

| Chiral Intermediate | Pharmaceutical Application | Therapeutic Area |

| (1R,3S)-3-Aminocyclopentanol | Precursor for Bictegravir | Antiviral (HIV) |

| Chiral Cyclopentenones | Building blocks for Prostaglandins | Cardiovascular, Inflammatory |

| Chiral Carbocyclic Nucleosides | Analogues of antiviral agents | Antiviral, Anticancer |

Role in the Construction of Other Chiral Cyclic and Polycyclic Systems

The conformational rigidity and predefined stereochemistry of this compound and its derivatives make them excellent starting points for the construction of more complex ring systems. The cyclopentane ring can serve as a scaffold upon which other rings are fused or bridged, leading to intricate polycyclic architectures.

For example, cyclopentene derivatives are used to access bicyclo[2.2.1]heptane systems. The inherent ring strain in these bicyclic structures can then be exploited in retro-condensation reactions to generate other highly functionalized five-membered rings, such as pyrrolidines. nih.gov Furthermore, bicyclic vinyl aziridines, which are valuable precursors for aminocyclopentitols (a class of glycosidase inhibitors), can be synthesized from cyclopentene-based scaffolds. mdpi.com

The construction of terpenes containing fused ring systems, such as those with a [5-8] bicyclic core, often starts from an appropriately substituted cyclopentane precursor. beilstein-journals.orgnih.gov Methodologies like ring-closing metathesis (RCM) are employed to build the larger eight-membered ring onto the existing five-membered framework, demonstrating the utility of chiral cyclopentanes in assembling complex polycyclic natural products. beilstein-journals.orgnih.gov

Development of Novel Synthetic Methodologies Leveraging this compound Reactivity

While this compound is more frequently used as a building block rather than a substrate for developing new reactions, its inherent reactivity is leveraged in various established synthetic transformations. The development of general methods for cyclopentane synthesis, such as catalytic enantioselective [3+2] cycloadditions, provides access to polysubstituted cyclopentane derivatives that can be further elaborated. organic-chemistry.org

The functional groups of this compound—the secondary alcohol and the C-H bonds on the cyclopentane ring—allow for a range of chemical manipulations. The hydroxyl group can be used to direct stereoselective reactions on the ring or can be converted into other functional groups or a leaving group for substitution reactions. For instance, the acylation of chiral alcohols like 3-methylcyclopentanol (B93247) is a known procedure used for chiral analysis and derivatization. sigmaaldrich.com Furthermore, the conversion of the alcohol to a bromide has been reported, opening pathways for nucleophilic substitution and the introduction of further complexity. sigmaaldrich.com The development of synthetic strategies often focuses on how to best utilize the existing chirality of such building blocks to control the formation of new stereocenters in subsequent steps.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. In the case of (1R,3S)-3-methylcyclopentan-1-ol, NMR is instrumental in confirming the relative stereochemistry of the hydroxyl and methyl groups on the cyclopentane (B165970) ring. The spatial relationship between these substituents—being cis or trans—is determined by analyzing proton (¹H) and carbon-13 (¹³C) NMR spectra.

In the ¹H NMR spectrum of 3-methylcyclopentanol (B93247), the chemical shifts and, more importantly, the coupling constants (J-values) of the protons on the ring are highly sensitive to their dihedral angles with neighboring protons. For the (1R,3S) isomer, which has a trans configuration, the specific coupling patterns of the protons attached to the carbons bearing the hydroxyl (C1) and methyl (C3) groups, as well as the adjacent methylene (B1212753) protons, provide definitive evidence of their relative orientation. While a spectrum for a mixture of isomers is readily available, the analysis of a pure stereoisomer allows for unambiguous assignment. nih.govchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The positions of the carbon signals are influenced by the stereochemical environment. For instance, the steric compression experienced by the methyl group and other ring carbons will differ between the cis and trans isomers, leading to predictable variations in their respective ¹³C chemical shifts. By comparing experimental data with values predicted from computational models or with data from known isomers, the stereochemical assignment can be confidently established.

Table 1: Representative NMR Data for 3-Methylcyclopentanol Isomers Note: Exact chemical shifts are dependent on solvent and concentration. This table represents typical values for the structural isomers.

| Nucleus | Typical Chemical Shift Range (ppm) for 3-methylcyclopentanol | Information Gleaned for (1R,3S) Isomer |

|---|---|---|

| ¹H NMR | ||

| CH-OH | ~3.5 - 4.5 | Chemical shift and multiplicity reveal information about the local electronic environment and neighboring protons. |

| CH-CH₃ | ~1.5 - 2.2 | The coupling constants to adjacent protons are diagnostic of the trans orientation. |

| Ring CH₂ | ~1.2 - 2.0 | Complex multiplets whose splitting patterns depend on the ring conformation and stereochemistry. |

| CH₃ | ~0.8 - 1.1 | A doublet, with a chemical shift influenced by its pseudo-axial or pseudo-equatorial position. |

| OH | Variable | A broad or sharp singlet, depending on concentration and solvent, that can be exchanged with D₂O. |

| ¹³C NMR | ||

| C-OH | ~70 - 80 | The chemical shift is sensitive to the stereochemistry at C1. |

| C-CH₃ | ~30 - 40 | The position of this signal is affected by steric interactions within the ring. |

| Ring CH₂ | ~20 - 45 | Multiple signals whose shifts are dependent on their position relative to the substituents. |

Vibrational Circular Dichroism (VCD) and Photoelectron Circular Dichroism (PECD) for Absolute Configuration and Conformer Population Determination

While NMR is powerful for determining relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Photoelectron Circular Dichroism (PECD) are essential for assigning the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum, with its characteristic positive and negative bands, is a unique fingerprint of a molecule's absolute configuration. rsc.org For this compound, the absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). americanlaboratory.comschrodinger.com A good match between the signs and relative intensities of the experimental and calculated VCD bands for the (1R,3S) enantiomer confirms its absolute stereochemistry. This method is particularly valuable for molecules that are liquids or oils and difficult to crystallize. americanlaboratory.com

Photoelectron Circular Dichroism (PECD) is a gas-phase technique that reveals a strong forward-backward asymmetry in the angular distribution of photoelectrons ejected from a chiral molecule by circularly polarized light. rsc.org PECD is exceptionally sensitive to the absolute configuration of the molecule and also provides detailed information about its conformational landscape. researchgate.netnih.gov Studies on the structurally similar molecule (R)-3-methylcyclopentanone have shown that PECD can distinguish between different conformers (e.g., where the methyl group is in a pseudo-axial or pseudo-equatorial position). researchgate.netresearchgate.net By measuring the PECD at different temperatures, it is possible to determine the relative populations of these conformers. nih.gov The same principles would apply to this compound, allowing for a deep understanding of its three-dimensional structure and conformational dynamics in the gas phase.

Mass Spectrometry and Fragmentation Studies in Mechanistic Organic Chemistry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with ionization techniques that cause fragmentation, such as Electron Ionization (EI), MS provides valuable structural information based on the fragmentation pattern of the molecule.

For this compound (molecular weight: 100.16 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 100, although for alcohols, this peak is often weak or absent. libretexts.orgnist.gov The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for cyclic alcohols include: nih.gov

Loss of water: A prominent peak at m/z 82 ([M-H₂O]⁺) is expected, resulting from the elimination of a water molecule.

α-Cleavage: Fission of the C-C bonds adjacent to the oxygen atom is a common fragmentation route for alcohols. stackexchange.com This would lead to the loss of an ethyl or a substituted propyl radical, resulting in characteristic fragment ions.

Ring-opening and subsequent fragmentation: The cyclopentane ring can open after ionization, leading to a variety of smaller fragment ions.

Analysis of the fragmentation pattern helps in confirming the structure of the molecule. While standard mass spectrometry does not distinguish between stereoisomers, the fragmentation pathways provide insight into the connectivity and functional groups present in the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |

| 85 | [M-CH₃]⁺ | Loss of a methyl radical |

| 82 | [M-H₂O]⁺ | Dehydration, loss of a water molecule |

| 71 | [M-C₂H₅]⁺ or [C₄H₇O]⁺ | α-cleavage, loss of an ethyl radical |

| 57 | [C₄H₉]⁺ | Cleavage of the ring and loss of COH |

X-ray Crystallography of Chiral Derivatives for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, in the solid state. However, this technique requires a well-ordered single crystal, which can be challenging to obtain for low-melting solids or oils like 3-methylcyclopentanol. americanlaboratory.com

To overcome this limitation, a common strategy is to prepare a crystalline derivative of the alcohol. This is often achieved by reacting the hydroxyl group with a reagent containing a heavy atom, such as bromine or chlorine. For this compound, a suitable derivative would be its p-bromobenzoate ester. The presence of the heavy bromine atom facilitates the solution of the phase problem during the analysis of the X-ray diffraction data (a technique known as anomalous dispersion).

Once a suitable crystal of the derivative is obtained and analyzed, the resulting electron density map provides the precise coordinates of every atom in the molecule. This allows for the unambiguous determination of the relative and absolute configuration of all stereocenters in the molecule. The determined structure of the derivative can then be confidently correlated back to the absolute configuration of the original alcohol, this compound.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Reaction Energetics and Transition State Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the mechanisms and energetics of chemical reactions involving (1R,3S)-3-methylcyclopentan-1-ol. These calculations can provide detailed information about the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By mapping out the reaction pathways, chemists can understand the factors that control the stereoselectivity of reactions. For instance, in reactions such as esterification or oxidation of the hydroxyl group, or substitution reactions at the chiral centers, quantum chemical calculations can elucidate the preferred reaction pathways. These calculations can determine the activation energies for the formation of different stereoisomeric products, thereby predicting the diastereomeric or enantiomeric excess that might be expected under a given set of conditions.

A common application is in the study of stereoselective additions of chiral alcohols to other molecules. nih.gov While not specifically studying this compound, the principles are directly transferable. For example, in a reaction with a prochiral ketone, DFT calculations could be employed to model the transition states leading to the different diastereomeric products. The relative energies of these transition states, influenced by steric and electronic factors, would determine the stereochemical outcome of the reaction.

Furthermore, these computational methods are instrumental in understanding the role of catalysts in stereoselective transformations. For reactions involving organocatalysts or metal complexes, quantum chemistry can model the catalyst-substrate interactions and identify the key non-covalent interactions that are responsible for the observed stereoselectivity. rsc.org The insights gained from such studies can guide the design of more efficient and selective catalysts.

A typical workflow for such an investigation would involve:

Conformational search: Identifying the low-energy conformers of the reactants and products.

Transition state search: Locating the transition state structures connecting the reactants and products for each possible stereochemical pathway.

Frequency calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

IRC (Intrinsic Reaction Coordinate) calculations: To ensure that the identified transition states connect the desired reactants and products.

The results of these calculations provide a quantitative picture of the reaction energetics, as illustrated in the hypothetical reaction coordinate diagram below.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (Pathway A) | +15.2 |

| Intermediate | +5.6 |

| Transition State (Pathway B) | +18.5 |

| Product (Diastereomer 1) | -10.3 |

| Product (Diastereomer 2) | -8.1 |

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways

The cyclopentane (B165970) ring in this compound is not planar and can adopt a variety of conformations, primarily envelope and twist forms. The relative orientation of the methyl and hydroxyl groups will be different in these various conformations, and this can have a significant impact on the molecule's reactivity and spectroscopic properties. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's dynamic behavior to be observed over time. By simulating the molecule in a solvent box, the influence of the surrounding environment on its conformational preferences can also be taken into account. These simulations can reveal the most stable conformations, the energy barriers between them, and the pathways for their interconversion. nih.gov

For this compound, MD simulations can provide valuable information on:

The preferred conformations of the cyclopentane ring.

The orientation of the methyl and hydroxyl substituents in the most stable conformers.

The intramolecular hydrogen bonding possibilities between the hydroxyl group and other parts of the molecule.

The timescale of conformational changes.

This information is crucial for understanding the molecule's behavior in solution and for interpreting experimental data, such as NMR spectra, where the observed properties are often an average over multiple rapidly interconverting conformations. nih.govnih.gov The results from MD simulations can also serve as a starting point for more accurate, but computationally expensive, quantum chemical calculations by identifying the most relevant conformations to be studied.

Prediction and Interpretation of Spectroscopic Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics, have become an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including NMR and vibrational (IR and Raman) spectra. psi-k.netnih.gov

For a molecule with multiple stereocenters like this compound, the prediction of NMR spectra is particularly useful for stereochemical assignment. nih.govcomporgchem.com The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment, which in turn is determined by the molecule's three-dimensional structure. By calculating the NMR chemical shifts for all possible diastereomers of 3-methylcyclopentan-1-ol and comparing them with the experimental spectrum, the correct stereoisomer can be identified. comporgchem.com

The general procedure for computational NMR prediction involves:

Performing a conformational search for the molecule.

Optimizing the geometry of the most stable conformers using a suitable level of theory (e.g., DFT).

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of the conformers.

This approach can be further refined using methods like the DP4 probability analysis, which provides a statistical measure of confidence in the stereochemical assignment. comporgchem.com

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Diastereomers of 3-methylcyclopentan-1-ol

| Carbon | Experimental | Calculated (1R,3S) | Calculated (1S,3S) |

| C1 | 74.2 | 74.5 | 72.1 |

| C2 | 42.1 | 42.3 | 40.5 |

| C3 | 35.8 | 36.0 | 34.2 |

| C4 | 33.5 | 33.7 | 31.9 |

| C5 | 30.1 | 30.3 | 28.7 |

| CH₃ | 20.5 | 20.6 | 19.8 |

Similarly, first-principles calculations can be used to predict the vibrational spectra (IR and Raman) of this compound. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with the experimental one. This can aid in the identification of characteristic vibrational modes and in the structural characterization of the molecule.

Computational Design and Optimization of Stereoselective Catalysts and Reaction Conditions

Computational chemistry plays a crucial role in the rational design and optimization of stereoselective catalysts and reaction conditions for the synthesis of chiral molecules like this compound. rsc.org By understanding the mechanism of a catalytic reaction at the molecular level, chemists can design new catalysts with improved activity and selectivity.

For example, if a particular enzyme or a chiral metal complex is used to catalyze a reaction that produces this compound, computational methods can be used to:

Model the enzyme's active site or the catalyst's coordination sphere: This allows for an understanding of the interactions between the catalyst and the substrate.

Dock the substrate into the active site: This can reveal the binding mode of the substrate and help to explain the observed stereoselectivity.

Simulate the catalytic cycle: This can identify the rate-determining step and the factors that control the stereochemical outcome.

Perform virtual screening of catalyst libraries: This can help to identify new and improved catalysts without the need for extensive experimental work.

In addition to catalyst design, computational methods can also be used to optimize reaction conditions such as solvent, temperature, and the nature of any additives. acs.org By simulating the reaction under different conditions, the optimal set of parameters can be identified to maximize the yield and stereoselectivity of the desired product. This approach can significantly accelerate the development of synthetic routes to valuable chiral compounds.

Q & A

Basic: What are the most effective synthetic routes for (1R,3S)-3-methylcyclopentan-1-ol, and how do reaction conditions control stereochemistry?

Answer:

Synthesis of this compound typically involves transition-metal-catalyzed cyclization or stereoselective reduction of ketone precursors. For example, palladium-catalyzed silylene transfer reactions (e.g., from silacyclopropanes) can generate silacyclic intermediates, which may be hydrolyzed to cyclopentanol derivatives . Stereochemical control is achieved through chiral auxiliaries, asymmetric catalysis, or substrate-directed stereochemistry. For instance, the use of chiral ligands in palladium catalysts can enforce specific transition states, while steric hindrance in silacyclopropane precursors (e.g., bulky substituents) can influence ring-opening regioselectivity . Temperature and solvent polarity also play roles: lower temperatures favor kinetic control, preserving stereochemical integrity, while protic solvents may stabilize intermediates via hydrogen bonding .

Advanced: How can researchers resolve contradictions in catalytic efficiency between palladium and copper systems for synthesizing intermediates related to this compound?

Answer:

Contradictions in catalytic efficiency often arise from differences in metal-ligand interactions and mechanistic pathways. Palladium catalysts (e.g., Pd(PPh₃)₄) typically operate via oxidative addition/reductive elimination cycles, enabling C–Si or C–C bond activation in silacyclic intermediates . Copper systems (e.g., CuI/ligand complexes), however, may favor single-electron transfer mechanisms or π-coordination to alkynes, leading to divergent regioselectivity . To resolve discrepancies, researchers should:

- Conduct kinetic studies (e.g., Eyring analysis) to compare activation barriers.

- Use in situ spectroscopic methods (e.g., NMR or IR) to identify reactive intermediates.

- Evaluate steric and electronic effects of ligands (e.g., phosphines vs. N-heterocyclic carbenes) on metal center accessibility .

For example, palladium’s superior performance in silacyclopropane ring expansion (vs. copper) may stem from its ability to stabilize η³-allyl intermediates .

Basic: What analytical techniques are critical for confirming the stereochemistry of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : NOESY/ROESY experiments can identify spatial proximity of protons (e.g., axial vs. equatorial methyl groups in the cyclopentane ring) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of absolute configuration, as seen in related cyclopentanol derivatives .

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and assess enantiopurity .

- Optical Rotation/Polarimetry : Compare experimental [α]ᴅ values with literature data for stereoisomers .

Advanced: What methodologies elucidate kinetic vs. thermodynamic control in the formation of this compound under varying conditions?

Answer:

To distinguish kinetic and thermodynamic pathways:

Variable-Temperature Experiments : Lower temperatures favor kinetic products (e.g., less stable diastereomers), while higher temperatures promote equilibration to thermodynamically stable forms .

Computational Studies : DFT calculations (e.g., Gibbs free energy comparisons of transition states) predict dominant pathways .

Trapping Experiments : Quenching reactions at different timepoints (e.g., with MeOH) isolates intermediates, revealing early vs. late-stage selectivity .

For example, sterically hindered nitriles (e.g., t-BuCN) in zirconium-mediated cyclizations arrest reactions at kinetic intermediates, whereas less hindered nitriles proceed to thermodynamic products .

Basic: What safety protocols are essential when handling this compound derivatives in the laboratory?

Answer:

Safety measures include:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS07 hazard classification) .

- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention if ingested (H302: Harmful if swallowed) .

Advanced: How do steric and electronic effects in silacyclic precursors influence the stereochemical outcome of this compound synthesis?

Answer:

Steric effects in precursors (e.g., silacyclopropanes with bulky substituents) direct ring-opening regiochemistry. For example, bulky groups at silicon hinder nucleophilic attack at certain positions, favoring alternative pathways . Electronic effects (e.g., electron-withdrawing groups on silicon) polarize Si–C bonds, accelerating nucleophilic addition. Researchers can:

- Modify substituents (e.g., aryl vs. alkyl groups on silicon) to tune reactivity.

- Use Hammett plots to correlate electronic parameters (σ) with reaction rates.

- Employ kinetic isotopic effects (KIEs) to probe bond-breaking steps .

This approach is critical in rhodium-catalyzed Si–C bond cleavage, where trialkylsilyl groups act as sterically adjustable silicon donors .

Advanced: What strategies mitigate competing side reactions (e.g., epimerization) during purification of this compound?

Answer:

To minimize epimerization:

- Low-Temperature Chromatography : Use cold solvents and rapid elution to reduce thermal equilibration.

- Acidic/Neutral Conditions : Avoid basic conditions that may deprotonate alcohols, triggering racemization.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) during purification .

- Crystallization-Driven Purification : Leverage differential solubility of diastereomers (e.g., salt formation with chiral acids) .

Basic: How can researchers validate the purity of this compound using spectroscopic and chromatographic methods?

Answer:

- GC-MS/HPLC : Compare retention times with authentic standards; quantify impurities via peak integration .

- ¹H/¹³C NMR : Assess signal multiplicity and integration ratios for unexpected peaks.

- Elemental Analysis : Confirm %C, %H, and %O match theoretical values (C₆H₁₂O: C 71.95%, H 12.08%, O 16.00%) .

- Melting Point : Sharp, literature-aligned melting points indicate high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.